molecular formula C9H13BO3 B1592967 4-Ethoxymethylphenylboronic acid CAS No. 279262-31-6

4-Ethoxymethylphenylboronic acid

Cat. No.: B1592967
CAS No.: 279262-31-6
M. Wt: 180.01 g/mol
InChI Key: DGUPNEQXGIBFDX-UHFFFAOYSA-N
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Description

4-Ethoxymethylphenylboronic acid is an organic compound belonging to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and an organic substituent. The structure of this compound includes a phenyl ring substituted with an ethoxymethyl group and a boronic acid functional group. This compound has gained significant attention due to its versatile applications in organic synthesis, medicinal chemistry, and material science .

Future Directions

Boronic acids have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . Their unique properties have led to their use in various areas ranging from biological labeling, protein manipulation and modification, to the development of therapeutics . The future of boronic acid research looks promising, with many potential applications still to be explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxymethylphenylboronic acid typically involves the reaction of 4-bromomethylphenylboronic acid with ethanol in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the bromine atom is replaced by an ethoxymethyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxymethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 4-Ethoxymethylphenylboronic acid is unique due to the presence of the ethoxymethyl group, which enhances its reactivity and stability in various chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific research applications .

Properties

IUPAC Name

[4-(ethoxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-2-13-7-8-3-5-9(6-4-8)10(11)12/h3-6,11-12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUPNEQXGIBFDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629655
Record name [4-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

279262-31-6
Record name [4-(Ethoxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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